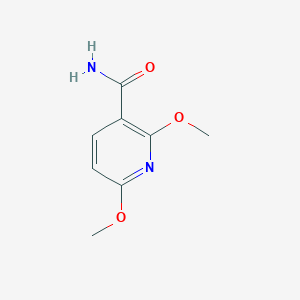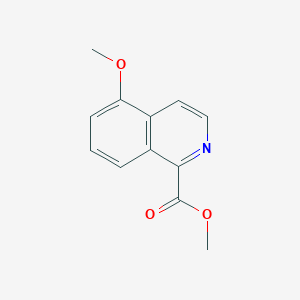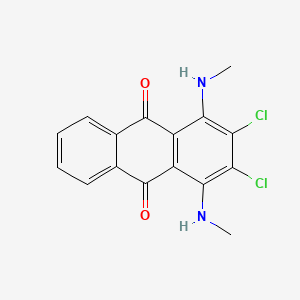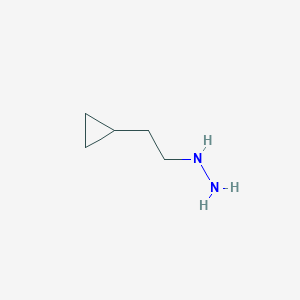
2,6-Dimethoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the nicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxynicotinamide typically involves the reaction of 2,6-dimethoxypyridine with an appropriate amide source. One common method includes the use of 2,6-dimethoxypyridine and acetamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced nicotinamide derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Applications De Recherche Scientifique
2,6-Dimethoxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxynicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to disruptions in DNA replication and repair. Additionally, it may modulate signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
- 2,6-Dimethoxybenzoquinone
- 2,6-Dimethoxyphenol
- 2,6-Dimethoxypyridine
Comparison: 2,6-Dimethoxynicotinamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to 2,6-Dimethoxybenzoquinone, it has a different core structure, leading to variations in reactivity and applications. Similarly, while 2,6-Dimethoxyphenol and 2,6-Dimethoxypyridine share some structural similarities, their functional groups and overall properties differ, making this compound a unique compound with specific uses in research and industry .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2,6-dimethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3,(H2,9,11) |
Clé InChI |
SZXVYHAENDJPAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)

![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)





![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)

